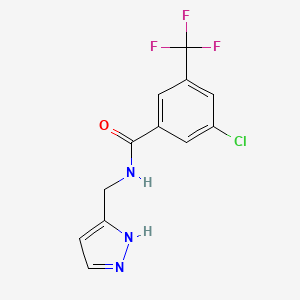![molecular formula C16H19FN4O B6622618 1-[1-(2-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]-3-(2-methylprop-2-enyl)urea](/img/structure/B6622618.png)
1-[1-(2-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]-3-(2-methylprop-2-enyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]-3-(2-methylprop-2-enyl)urea is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a dimethylpyrazole moiety, and a methylprop-2-enyl urea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]-3-(2-methylprop-2-enyl)urea typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 2-fluorobenzaldehyde with hydrazine hydrate and acetylacetone under reflux conditions to form 1-(2-fluorophenyl)-3,5-dimethylpyrazole.
Urea formation: The pyrazole derivative is then reacted with isocyanate or carbamoyl chloride in the presence of a base such as triethylamine to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]-3-(2-methylprop-2-enyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[1-(2-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]-3-(2-methylprop-2-enyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use as a catalyst or intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[1-(2-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]-3-(2-methylprop-2-enyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole moiety contributes to its biological activity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]methanamine hydrochloride
- 1-[1-(2-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]methanamine
Uniqueness
1-[1-(2-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]-3-(2-methylprop-2-enyl)urea is unique due to the presence of the methylprop-2-enyl urea group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazole derivatives and contributes to its specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]-3-(2-methylprop-2-enyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-10(2)9-18-16(22)19-15-11(3)20-21(12(15)4)14-8-6-5-7-13(14)17/h5-8H,1,9H2,2-4H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNFGFQHJPHKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2F)C)NC(=O)NCC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(3-Pyrazol-1-ylphenyl)methylamino]benzenesulfonamide](/img/structure/B6622573.png)

![3-bromo-N-methyl-N-[2-(2-oxopyrrolidin-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6622578.png)

![N-[(3-acetamido-4-methoxyphenyl)methyl]-2-chloro-4-methylbenzamide](/img/structure/B6622591.png)
![3-bromo-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]pyridine-2-carboxamide](/img/structure/B6622598.png)

![(5-chloropyridin-2-yl)-[4-[5-(1-methylcyclopropyl)-1H-pyrazol-3-yl]piperazin-1-yl]methanone](/img/structure/B6622632.png)
![N-[2-[2,2-difluoroethyl(methyl)amino]ethyl]-N-methyl-1H-indole-6-carboxamide](/img/structure/B6622638.png)
